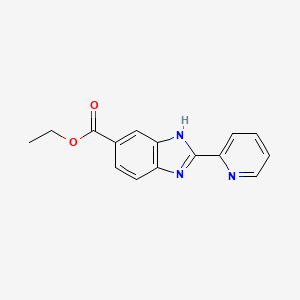

1H-Benzimidazole-5-carboxylic acid, 2-(2-pyridinyl)-, ethyl ester

Description

1H-Benzimidazole-5-carboxylic acid, 2-(2-pyridinyl)-, ethyl ester is a heterocyclic compound featuring a benzimidazole core substituted at position 2 with a 2-pyridinyl group and at position 5 with an ethyl ester moiety.

Properties

IUPAC Name |

ethyl 2-pyridin-2-yl-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-2-20-15(19)10-6-7-11-13(9-10)18-14(17-11)12-5-3-4-8-16-12/h3-9H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGFTGVFCNHPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40511660 | |

| Record name | Ethyl 2-(pyridin-2-yl)-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63053-16-7 | |

| Record name | Ethyl 2-(2-pyridinyl)-1H-benzimidazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63053-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(pyridin-2-yl)-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Cyclization to Form Benzimidazole Core

- Starting Material: 3-amino-4-methylamino benzoic acid.

- Reagent: Chloroacetyl chloride.

- Reaction: Cyclization reaction to synthesize 2-methyl chloride-1-methyl-1H-benzimidazole-5-carboxylic acid.

- Conditions:

- Solvent system: Chloroacetyl chloride combined with organic solvents such as ethyl acetate, acetonitrile, DMF, or formamide.

- Temperature: 50–150°C, preferably 50–70°C.

- Time: 1–24 hours, preferably 1–3 hours.

- Molar Ratio: Chloroacetyl chloride to aminobenzoic acid is (0.9–2):1.

This step forms the benzimidazole ring system with a methyl chloride substituent, crucial for further functionalization.

Step 2: Formation of Acyl Chloride Intermediate

- Starting Material: 2-methyl chloride-1-methyl-1H-benzimidazole-5-carboxylic acid.

- Reagent: Acyl chloride (e.g., thionyl chloride or oxalyl chloride).

- Reaction: Chlorination to convert the carboxylic acid group into the corresponding formyl chloride.

- Conditions:

- Solvent: Organic solvents such as ethyl acetate.

- Temperature: 0–100°C, preferably 15–20°C.

- Time: 0.5–24 hours, preferably 0.5–2 hours.

- Yield: Quantitative (100%) yield of acyl chloride intermediate, used directly in the next step without isolation.

Step 3: Condensation with Pyridinyl Amino Ester

- Starting Materials:

- 2-methyl chloride-1-methyl-1H-benzimidazole-5-formyl chloride (from Step 2).

- 3-(pyridine-2-yl) aminopropionic acid ethyl ester.

- Reagents: Triethylamine as base.

- Reaction: Condensation to form the target ethyl ester compound.

- Conditions:

- Solvent: Ethyl acetate or acetonitrile.

- Temperature: 0–80°C, preferably 15–20°C.

- Time: 1–24 hours, preferably 1–2 hours.

- Molar Ratio: Acyl chloride to amino ester is (0.9–2):1.

- Workup: Quenching with water, extraction with ethyl acetate, washing, drying over anhydrous sodium sulfate, filtration, concentration, and recrystallization from ethyl acetate and cyclohexane.

- Yield and Purity:

Alternative and Supporting Methods

Additional methods reported in patent literature include:

- Use of various solvents such as ethers, hydrocarbons, chloro solvents, esters, ketones, and polar aprotic solvents to optimize reaction conditions and purification steps.

- Application of carbodiimide coupling agents (e.g., TBTU, HOBt) and bases (e.g., sodium carbonate, potassium carbonate) to facilitate amide bond formation in related benzimidazole derivatives.

- Purification techniques involving recrystallization and solvent selection to enhance the purity of intermediates and final products, critical for pharmaceutical-grade compounds.

Summary Table of Preparation Parameters

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Cyclization | 3-amino-4-methylamino benzoic acid | Chloroacetyl chloride (0.9–2 eq) | Ethyl acetate, acetonitrile, DMF, formamide | 50–70 | 1–3 | Not specified | Not specified | Forms benzimidazole carboxylic acid |

| 2 | Chlorination | 2-methyl chloride-1-methyl-1H-benzimidazole-5-carboxylic acid | Acyl chloride (e.g., SOCl2) | Ethyl acetate | 15–20 | 0.5–2 | ~100 | Not specified | Acyl chloride intermediate |

| 3 | Condensation | Acyl chloride intermediate + 3-(pyridine-2-yl) aminopropionic acid ethyl ester | Triethylamine | Ethyl acetate or acetonitrile | 15–20 | 1–2 | 82.5–85 | >99.5 | Final ethyl ester product, recrystallized |

Research Findings and Practical Considerations

- The cyclization step is sensitive to temperature and solvent choice; lower temperatures (50–70°C) favor better yields and selectivity.

- The acyl chloride intermediate is highly reactive and typically used immediately without isolation to prevent decomposition.

- The condensation reaction benefits from controlled addition of acyl chloride to the amino ester under mild temperatures to minimize side reactions.

- Purification by recrystallization from mixed solvents (ethyl acetate and cyclohexane) yields high-purity product suitable for pharmaceutical use.

- Analytical methods such as HPLC and LC-MS are essential for monitoring reaction progress and product purity.

Chemical Reactions Analysis

1H-Benzimidazole-5-carboxylic acid, 2-(2-pyridinyl)-, ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted benzimidazole and pyridine derivatives .

Scientific Research Applications

Anticoagulant Activity

One of the primary applications of this compound is as an intermediate in the synthesis of Dabigatran Etexilate. This anticoagulant is used for the prevention and treatment of thromboembolic disorders. Studies have shown that derivatives of benzimidazole compounds exhibit potent anticoagulant effects through inhibition of thrombin .

Antiviral Properties

Research indicates that benzimidazole derivatives possess antiviral properties, particularly against hepatitis C virus (HCV). Compounds with similar structures have demonstrated significant inhibitory effects on HCV non-structural proteins, suggesting that 1H-Benzimidazole-5-carboxylic acid derivatives could be explored for antiviral drug development .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms. For instance, certain derivatives have been tested against human colorectal carcinoma cell lines, demonstrating significant cytotoxicity . The structure-activity relationship (SAR) analysis suggests that modifications to the benzimidazole core can enhance anticancer activity.

Data Table: Biological Activities of Related Benzimidazole Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Dabigatran Etexilate | Anticoagulant | 0.03 | |

| Benzimidazole derivative X | Antiviral | 0.028 | |

| Benzimidazole derivative Y | Anticancer | 5.85 |

Case Study 1: Development of Dabigatran Etexilate

Dabigatran Etexilate was developed as a direct thrombin inhibitor for anticoagulation therapy. The synthesis involved multiple steps starting from benzimidazole derivatives, showcasing the utility of 1H-Benzimidazole-5-carboxylic acid in producing clinically relevant drugs .

Case Study 2: Antiviral Screening

A series of benzimidazole derivatives were synthesized and screened for their antiviral activity against HCV. The most potent compounds showed EC50 values as low as 3 nM, indicating strong potential for further development as antiviral agents .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carboxylic acid, 2-(2-pyridinyl)-, ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . In cancer research, it has been shown to interfere with cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

2-(4-Nitrophenyl) derivative

- Compound : 1H-Benzimidazole-5-carboxylic acid, 1-(1,1-dimethylethyl)-2-(4-nitrophenyl)-, ethyl ester (637041-74-8)

- Key Differences : The 2-position substituent is a 4-nitrophenyl group instead of 2-pyridinyl. The nitro group introduces strong electron-withdrawing effects, altering reactivity and electronic properties.

- Synthesis : Prepared via esterification and nitration pathways, with molecular formula C₂₀H₂₁N₃O₄ and molecular weight 367.4 g/mol .

2-Amino derivatives

- Compound: 1H-Benzimidazole-5-carboxylic acid, 2-amino-, ethyl ester (24370-20-5)

- Key Differences: The 2-pyridinyl group is replaced with an amino (-NH₂) group.

2-(Methylsulfanyl)ethyl derivative

- Compound : Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate

- Key Differences : A methylsulfanylethyl chain at position 2 introduces sulfur-based hydrophobicity. Crystal structure analysis reveals intermolecular hydrogen bonding (O–H⋯N) and π-π stacking interactions, which are absent in the pyridinyl analog .

Variations at Position 1 and Ester Groups

1-Methyl derivatives

- Compound : 1H-Benzimidazole-5-carboxylic acid, 1-methyl-, ethyl ester

- This modification is common in kinase inhibitors .

Hexyloxycarbonylamino-substituted analogs

- Compound: 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-[[(hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-, ethyl ester (ACI-INT-285)

- Key Differences: A bulky hexyloxycarbonylamino group at position 2 increases molecular weight (C₂₈H₃₅N₅O₄) and lipophilicity, likely influencing pharmacokinetic profiles .

Functionalized Side Chains

Trifluoromethyl-substituted analogs

- Compound: 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester

- Key Differences : Trifluoromethyl groups enhance metabolic stability and electron-deficient character. LC/MS data (m/z 609.5 [M+H]+) confirm a higher molecular weight compared to the pyridinyl analog .

Nitrile-containing derivatives

- Compound: Ethyl N-[(2-{[(4-cyanophenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl]-N-2-pyridinyl-β-alaninate

Biological Activity

1H-Benzimidazole-5-carboxylic acid, 2-(2-pyridinyl)-, ethyl ester is a compound of significant interest due to its diverse biological activities. Benzimidazole derivatives are known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H13N3O2

- Molecular Weight : 239.23 g/mol

- IUPAC Name : 2-(Pyridin-2-yl)-1H-benzimidazole-5-carboxylic acid

The structure of the compound features a benzimidazole ring fused with a pyridine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Benzimidazole derivatives exhibit notable antimicrobial properties. Research indicates that compounds containing the benzimidazole core can inhibit the growth of various bacteria and fungi. For instance, studies have shown that certain derivatives are effective against Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents .

Anticancer Activity

1H-Benzimidazole-5-carboxylic acid derivatives have been evaluated for their anticancer properties. A study reported that derivatives with specific substitutions could induce apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of 3 µM against leukemic cells, indicating potent anticancer activity . The mechanism involves cell cycle arrest and modulation of apoptotic pathways through the downregulation of cyclins and upregulation of pro-apoptotic proteins.

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been highlighted in several studies. Compounds in this class can inhibit key inflammatory mediators, such as TNF-alpha and IL-1β. One study identified a derivative that effectively blocked Lck activity, suggesting its utility in treating inflammatory conditions .

Case Study 1: Anticancer Effects

In a study focusing on the synthesis of novel benzimidazole derivatives, one compound was found to significantly induce cell death in leukemic cells through apoptosis mechanisms. The study utilized flow cytometry to analyze cell cycle phases and reported significant downregulation of CDK2 and Cyclin B1 .

Case Study 2: Antimicrobial Efficacy

Another research effort synthesized various benzimidazole derivatives and tested them against common pathogens. The results indicated that certain compounds exhibited stronger antibacterial activity compared to traditional antibiotics like ciprofloxacin .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1H-benzimidazole-5-carboxylic acid derivatives, and how can reaction conditions influence yield?

- Methodological Answer : A common approach involves condensation of substituted o-phenylenediamines with carbonyl-containing intermediates under acidic or reflux conditions. For example, ethyl ester derivatives can be synthesized via esterification of the corresponding carboxylic acid using ethanol and catalytic sulfuric acid. Reaction monitoring via TLC (e.g., EtOAc/hexane 4:1) and purification by recrystallization (e.g., MeOH) are critical . Yield optimization requires careful control of temperature, solvent polarity, and stoichiometric ratios of reactants.

Q. How can NMR spectroscopy resolve structural ambiguities in substituted benzimidazoles, particularly regioselectivity at the 2-pyridinyl position?

- Methodological Answer : ¹H- and ¹³C-NMR are essential for confirming substitution patterns. For instance, the pyridinyl proton signals (δ ~8.0–8.5 ppm) and coupling patterns distinguish 2-pyridinyl from other positional isomers. 2D NMR (e.g., COSY, HSQC) can map through-space and through-bond correlations to confirm connectivity between the benzimidazole core and substituents .

Q. What analytical techniques are recommended for purity assessment of this compound in preclinical studies?

- Methodological Answer : Combine HPLC (C18 column, UV detection at 254 nm) with mass spectrometry (ESI-MS) to quantify impurities. Elemental analysis (C, H, N) validates stoichiometric ratios, while differential scanning calorimetry (DSC) confirms crystalline phase purity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected byproducts in synthesis) be systematically addressed?

- Methodological Answer : Use a tiered approach:

- Step 1 : Repeat the reaction under inert atmosphere to rule out oxidation artifacts.

- Step 2 : Employ LC-MS to identify byproducts (e.g., hydrolyzed esters or dimerization products).

- Step 3 : Optimize reaction quenching and workup (e.g., rapid acidification to pH 6–7 to prevent ester hydrolysis) .

- Step 4 : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What strategies improve the biological activity profile of 2-pyridinyl-substituted benzimidazoles in anticancer or antimicrobial assays?

- Methodological Answer :

- Structural Optimization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to enhance π-π stacking with target proteins .

- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict bioavailability. For example, ethyl esters often exhibit better membrane permeability than free acids .

- In Vitro Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via enzyme inhibition assays (e.g., AMPK activation) .

Q. How can crystallographic data resolve ambiguities in the solid-state conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard. Key parameters:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Validate geometry using Mogul/Platon .

- Example: A related ethyl ester derivative (CAS 560086-13-7) showed a dihedral angle of 12.5° between benzimidazole and pyridinyl rings, influencing intermolecular interactions .

Q. What experimental controls are critical when evaluating antioxidant activity in UVA/UVB photoprotection studies?

- Methodological Answer :

- Positive Controls : Use ascorbic acid or Trolox for radical scavenging assays (e.g., DPPH, ABTS).

- Negative Controls : Include vehicle-only samples to rule out solvent effects.

- Photostability Testing : Exclude compounds showing >10% degradation under simulated sunlight (e.g., 300–400 nm, 24 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.